

CTP Sodium Salt: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: CTP xsodium

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Abstract

Cytidine 5'-triphosphate (CTP) sodium salt is a pivotal molecule in cellular metabolism and a fundamental building block for nucleic acid biosynthesis. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological roles of CTP sodium salt. Detailed experimental protocols for its quantification, use in enzymatic assays, and application in cell culture are presented to support researchers in their experimental design. Furthermore, key signaling pathways and experimental workflows involving CTP are visualized through diagrams to facilitate a comprehensive understanding of its cellular functions and analytical procedures.

Chemical Structure and Physicochemical Properties

Cytidine 5'-triphosphate is a pyrimidine nucleoside triphosphate. It consists of a cytosine base attached to a ribose sugar, which is in turn bonded to three phosphate groups. The sodium salt form enhances its stability and solubility in aqueous solutions.

Table 1: Chemical Identifiers and Properties of CTP Disodium Salt

Property	Value	Reference(s)
IUPAC Name	disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl]oxy-hydroxy-phosphoryl] hydrogen phosphate	[1][2]
Synonyms	CTP, Cytidine-5'-Triphosphate Disodium Salt, 5'-CTP-Na2	[3][4]
CAS Number	36051-68-0	[5][6]
Molecular Formula	C ₉ H ₁₄ N ₃ Na ₂ O ₁₄ P ₃	[5][6]
Molecular Weight	527.12 g/mol	[1][6]

Table 2: Physicochemical Properties of CTP Sodium Salt

Property	Value	Reference(s)
Appearance	White crystalline solid/powder	[3][7]
Solubility	Soluble in water. Insoluble in ethanol, chloroform, and ether.	[8]
pH (100 mM solution)	7.3 - 7.5	[9]
Storage Temperature	-20°C	[5][10]
Stability	Stable for at least 4 years when stored properly.	[7]

Biological Roles and Signaling Pathways

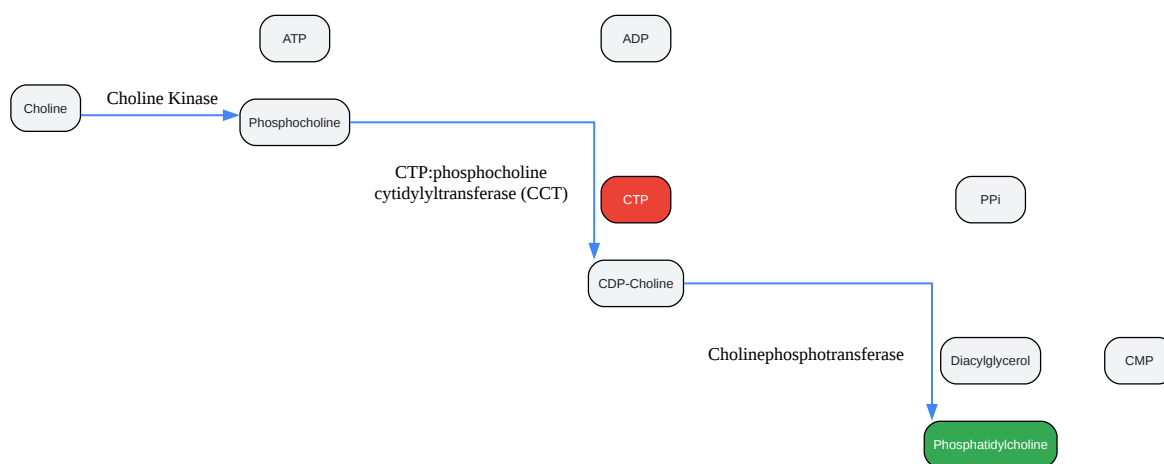
CTP is a crucial molecule with diverse functions in cellular biochemistry. It serves as a high-energy molecule, similar to ATP, and is a key substrate for several essential biosynthetic pathways.

RNA Synthesis

CTP is one of the four essential nucleoside triphosphates required for the synthesis of RNA by RNA polymerases.[3][10] During transcription, CTP is incorporated into the growing RNA strand opposite a guanine residue in the DNA template.

Phosphatidylcholine Synthesis (CDP-Choline Pathway)

CTP plays a rate-limiting role in the de novo synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.[3][11] The pathway, also known as the Kennedy pathway, involves the conversion of phosphocholine to cytidine diphosphate-choline (CDP-choline) in a reaction catalyzed by CTP:phosphocholine cytidyltransferase (CCT).[12]

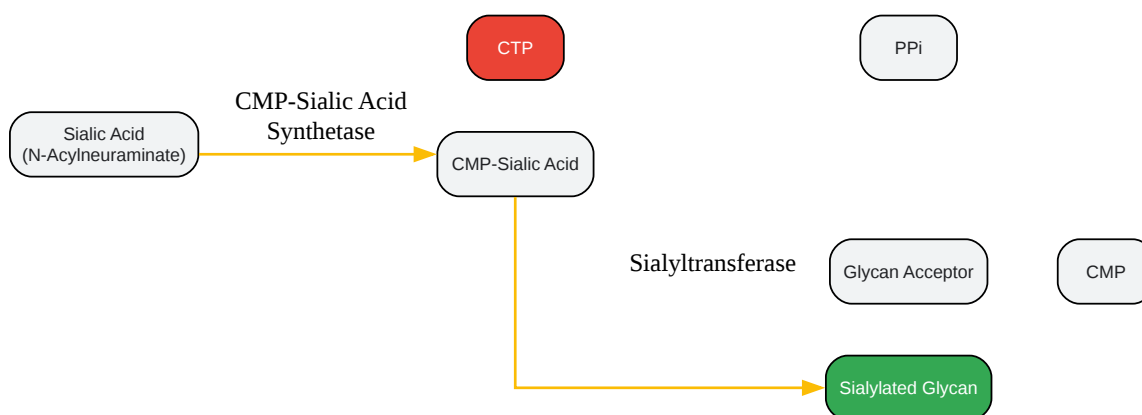


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CDP-Choline Pathway for Phosphatidylcholine Synthesis.

Sialylation Pathway

CTP is essential for the synthesis of sialylated glycoconjugates, which are involved in various cellular recognition and signaling events.[13] CTP reacts with N-acylneuraminate (a sialic acid) to form CMP-N-acylneuraminic acid, the activated sugar nucleotide donor for sialyltransferases. [3][11] This reaction is catalyzed by CMP-sialic acid synthetase.[3]



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Role of CTP in the Sialylation Pathway.

Experimental Protocols

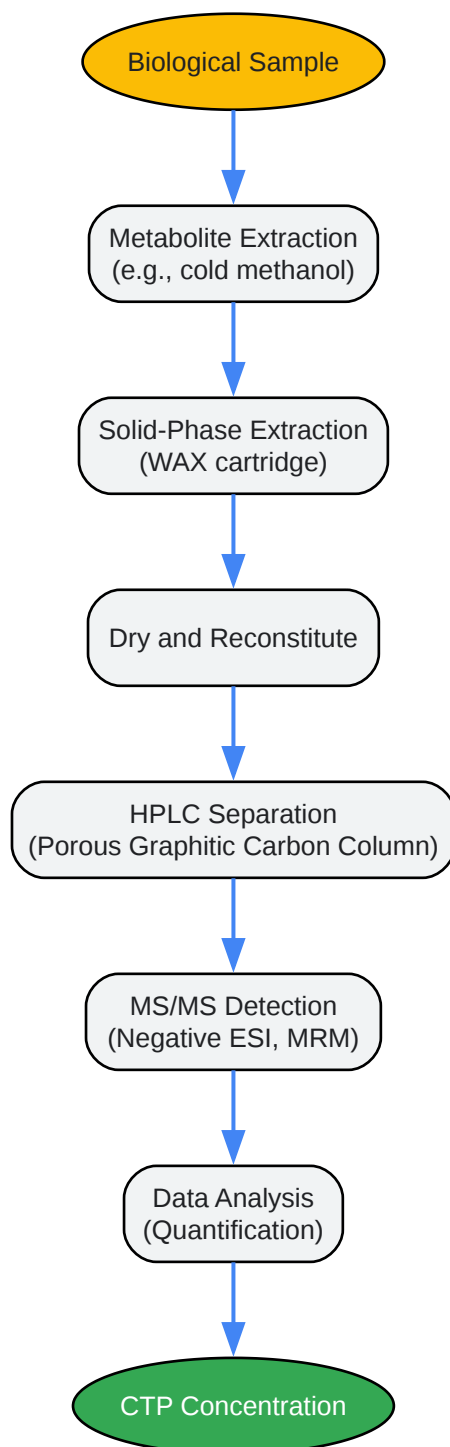
Quantification of CTP in Biological Samples by HPLC-MS/MS

This protocol provides a method for the sensitive and selective quantification of intracellular CTP.[11]

Methodology:

- Sample Preparation:
 - Harvest cells and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).
 - Perform solid-phase extraction (SPE) using a weak anion-exchanger (WAX) cartridge to enrich for nucleotides.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
- HPLC Separation:
 - Column: Porous graphitic carbon column (e.g., Hypercarb, 5 μ m, 50 mm \times 2.1 mm).
 - Mobile Phase A: Water with 5 mM hexylamine and 0.4% (v/v) diethylamine, pH adjusted to 10 with acetic acid.
 - Mobile Phase B: Acetonitrile/water (50/50, v/v).
 - Gradient: A suitable gradient to separate CTP from other nucleotides.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 30°C.
- MS/MS Detection:
 - Ionization Mode: Negative ion electrospray ionization (ESI-).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transition for CTP: Monitor the specific precursor-to-product ion transition for CTP (e.g., m/z 482 \rightarrow 159).
 - Internal Standard: Use a stable isotope-labeled CTP analog for accurate quantification.
- Quantification:
 - Generate a standard curve using known concentrations of CTP.

- Calculate the concentration of CTP in the samples based on the peak area ratio of the analyte to the internal standard.



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Workflow for CTP Quantification by HPLC-MS/MS.

CTP:phosphocholine Cytidylyltransferase (CCT) Activity Assay

This protocol describes a magnetic resonance spectroscopy-based method to measure CCT activity in cell lysates.^[6]

Methodology:

- Cell Lysate Preparation:
 - Lyse approximately 2×10^7 cells on ice in 500 μ L of lysis buffer (50 mM HEPES, pH 7.0, 5 mM EDTA, 5 mM EGTA, protease inhibitors).
 - Homogenize the lysate by sonication and passage through a fine-gauge needle.
 - Centrifuge at 16,000 x g for 20 minutes at 4°C and collect the supernatant.
- Enzyme Reaction:
 - Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM CTP, 25 mM $MgCl_2$, 5 mM DTT, and 5 mM phosphocholine.
 - Initiate the reaction by adding 100 μ L of the reaction mixture to the cell lysate supernatant.
- NMR Spectroscopy:
 - Perform ^{31}P NMR spectroscopy at 35°C.
 - Acquire spectra at regular intervals to monitor the formation of CDP-choline.
 - Use a pulse-and-acquire sequence with proton decoupling.
- Data Analysis:
 - Integrate the peak areas of phosphocholine and CDP-choline.
 - Convert peak areas to molar amounts using the initial known concentration of phosphocholine.

- Plot the concentration of CDP-choline formed over time to determine the reaction rate.

In Vitro Transcription Using CTP Sodium Salt

This is a standard protocol for the synthesis of RNA in vitro using a DNA template and T7 RNA polymerase.^{[2][14][15]}

Methodology:

- Reaction Setup (for a 20 µL reaction):
 - Template DNA (linearized plasmid or PCR product): 50 ng/µL
 - 10x Transcription Buffer: 2 µL
 - ATP, GTP, UTP (100 mM each): 2 µL of each
 - CTP Sodium Salt (100 mM): 2 µL
 - RNase Inhibitor: 1 µL
 - T7 RNA Polymerase: 2 µL
 - Nuclease-free Water: to a final volume of 20 µL
- Incubation:
 - Incubate the reaction mixture at 37°C for 2 to 4 hours.
- DNase Treatment:
 - Add DNase I to the reaction mixture to degrade the DNA template.
 - Incubate at 37°C for 15 minutes.
- RNA Purification:
 - Purify the synthesized RNA using a column-based purification kit or by phenol-chloroform extraction followed by ethanol precipitation.

- Quantification and Quality Control:
 - Determine the RNA concentration using a spectrophotometer (A_{260}).
 - Assess RNA integrity by gel electrophoresis.

Handling and Storage

- Solid CTP Sodium Salt: Store at -20°C under desiccating conditions.[\[5\]](#)
- CTP Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C . Solutions can be stable for several months under these conditions.[\[16\]](#)

Troubleshooting

Table 3: Troubleshooting Guide for Enzymatic Assays Involving CTP

Issue	Possible Cause	Suggested Solution	Reference(s)
Low or no enzyme activity	Inactive enzyme	Ensure proper storage of the enzyme on ice. Use a fresh enzyme stock.	[17]
Incorrect buffer pH or temperature	Verify the pH of the assay buffer and perform the assay at the optimal temperature.	[1]	
CTP degradation	Use freshly prepared or properly stored CTP aliquots.		
High background signal	Contamination of reagents	Use nuclease-free water and sterile consumables.	
Non-enzymatic reaction	Run a control reaction without the enzyme to determine the background rate.	[17]	
Inconsistent results	Pipetting errors	Use calibrated pipettes and ensure accurate aliquoting.	[1]
Incomplete mixing of reagents	Gently vortex or pipette to mix all components thoroughly before starting the reaction.		

Conclusion

CTP sodium salt is an indispensable reagent in molecular biology and biochemistry research. A thorough understanding of its chemical properties, biological functions, and appropriate handling is crucial for obtaining reliable and reproducible experimental results. The protocols and diagrams provided in this guide are intended to serve as a valuable resource for researchers working with this essential nucleotide.

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